ETHYL 4-METHYL-3-[(3-METHYLPHENYL)METHANESULFONAMIDO]BENZOATE
Overview
Description
Ethyl 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes a benzoate ester linked to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoate typically involves the esterification of 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its sulfonamide group is of particular interest due to its potential antibacterial properties .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its ester group makes it useful in the formulation of polymers and resins .
Mechanism of Action
The mechanism by which ethyl 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoate exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition . The ester group can undergo hydrolysis, releasing the active sulfonamide moiety, which then interacts with its target enzymes .
Comparison with Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the sulfonamide group.
Methyl 4-methylbenzoate: Similar ester structure but with a methyl group instead of an ethyl group.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the ester functionality.
Uniqueness: Ethyl 4-methyl-3-[(3-methylphenyl)methanesulfonamido]benzoate is unique due to the combination of its ester and sulfonamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 4-methyl-3-[(3-methylphenyl)methylsulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-23-18(20)16-9-8-14(3)17(11-16)19-24(21,22)12-15-7-5-6-13(2)10-15/h5-11,19H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPMWKMPBCTOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)CC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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